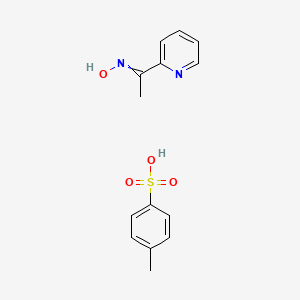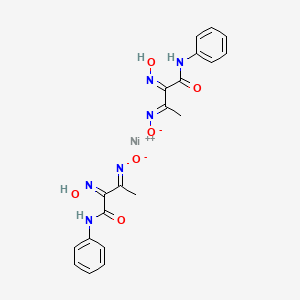
Acide 2-(4-(2-(pyrrolidin-1-yl)éthoxy)phényl)acétique
Vue d'ensemble
Description
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid is a synthetic compound characterized by its unique structure which includes a pyrrolidinyl group, an ethoxy chain, and a phenylacetic acid backbone
Applications De Recherche Scientifique
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid finds applications in several fields:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential interactions with biological systems, possibly acting as a ligand or inhibitor in various biochemical pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects or as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials due to its unique reactive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid typically involves multi-step organic reactions starting from readily available precursors. A common route includes the alkylation of pyrrolidine with 2-bromoethanol to form 2-(pyrrolidin-1-yl)ethanol. This intermediate is then etherified with 4-bromoacetophenone to yield 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetophenone, which is subsequently converted to 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid through hydrolysis and decarboxylation reactions.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for higher yield and purity, often utilizing automated reactors and continuous flow chemistry methods. Key steps include efficient purification techniques such as recrystallization or column chromatography to isolate the target compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid can undergo various chemical reactions including:
Oxidation: Converts the phenylacetic acid group into different oxidation states.
Reduction: Reduces the phenylacetic acid group to alcohols or aldehydes under specific conditions.
Substitution: Both electrophilic and nucleophilic substitution reactions are feasible due to the presence of active sites on the phenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Can involve various halides, acids, and bases depending on the desired functional group transformations.
Major Products Formed
The major products of these reactions include different derivatives of the phenylacetic acid, such as alcohols, aldehydes, and substituted phenylacetic acids with varying functional groups.
Mécanisme D'action
The mechanism by which 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. These interactions can alter the function of enzymes, receptors, or other proteins, leading to various biological effects. For example, its structural analogy to other bioactive molecules suggests potential binding to receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid stands out due to its unique combination of functional groups, which provide diverse reactivity and potential applications. Some similar compounds include:
2-(4-(2-(Morpholin-4-yl)ethoxy)phenyl)acetic acid: Similar structure with a morpholine ring instead of a pyrrolidine ring.
2-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetic acid: Incorporates a piperidine ring, offering different chemical properties and biological activities.
This uniqueness lies in the pyrrolidinyl group, which imparts distinct steric and electronic characteristics, making 2-(4-(2-(Pyrrolidin-1-yl)ethoxy)phenyl)acetic acid particularly versatile for various applications.
Propriétés
IUPAC Name |
2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-12-3-5-13(6-4-12)18-10-9-15-7-1-2-8-15/h3-6H,1-2,7-11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZJSJQJLHEUFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651627 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
714230-90-7 | |
| Record name | {4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1497408.png)
![(R)-1-(3-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)isoxazol-5-yl)ethanamine](/img/structure/B1497409.png)

![2-(Hydroxymethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1497421.png)

![disodium;5-acetamido-3-[[4-[3-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butylcarbamoyl]-4-hydroxynaphthalen-1-yl]oxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497424.png)




![2-(3,4-dimethoxybenzyl)-7-((2S,3S)-2-hydroxy-6-phenylhexan-3-yl)-5-methylimidazo[1,5-f][1,2,4]triazin-4(3H)-one](/img/structure/B1497432.png)

